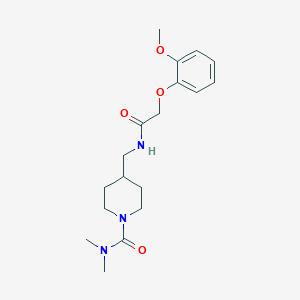
4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The search results do not provide the exact molecular structure of the requested compound .Chemical Reactions Analysis
The chemical reactions involving the compound would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, the search results do not provide specific information about the chemical reactions of the requested compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. The search results do not provide specific information about the physical and chemical properties of the requested compound .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the utility of related compounds in synthesizing novel heterocyclic compounds, which have shown significant anti-inflammatory and analgesic activities. For example, derivatives synthesized through reactions involving benzodifuranyl structures have exhibited high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity
Monosubstituted derivatives of acridine, structurally related to the given compound, have been prepared and studied for their antitumor activity. These studies reveal that the position and nature of substituent groups on the acridine ring significantly influence the antitumor efficacy of these compounds, highlighting the potential for the development of new antitumor agents (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).
Electrochromic Materials
Another area of application is in the development of electrochromic materials. Novel aromatic polyamides containing pendant groups structurally similar to the compound have shown promising electrochromic properties. These materials could be used in the development of advanced display technologies, offering benefits such as high stability and coloration efficiency (Chang & Liou, 2008).
Biomimetic Synthesis of Alkaloids
The compound's structure is relevant to the field of biomimetic synthesis, where it could potentially be used as a precursor in the synthesis of complex natural products like acridone alkaloids. These alkaloids have a variety of biological activities, including antitumor properties, and their biomimetic synthesis can provide new insights into natural product synthesis and function (Adams, Gupta, Khan, & Lewis, 1978).
Development of Polymeric Carriers
In the development of polymeric carriers for biologically active agents, derivatives of this compound have been synthesized and investigated. These polymeric carriers can be used for the covalent attachment of drugs, offering a method to improve the solubility, stability, and delivery of therapeutic agents (Gwon, 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-20(2)18(23)21-10-8-14(9-11-21)12-19-17(22)13-25-16-7-5-4-6-15(16)24-3/h4-7,14H,8-13H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZIAXPPOCCGFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)
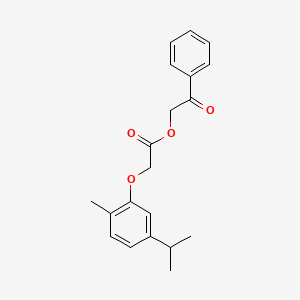
![3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2389993.png)
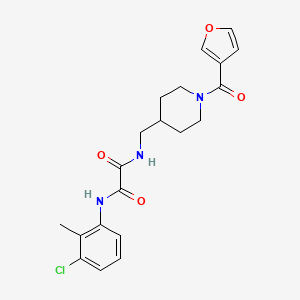
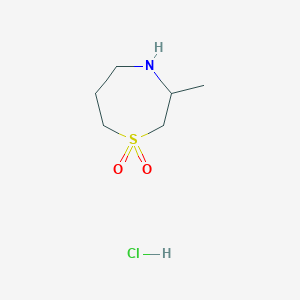
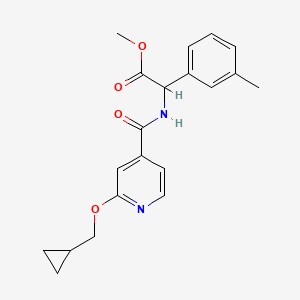
![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2390001.png)
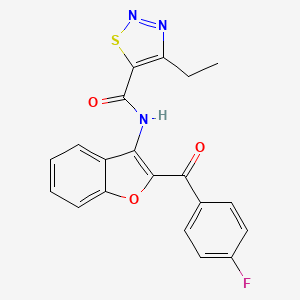
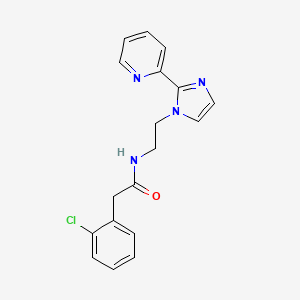
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide](/img/structure/B2390004.png)
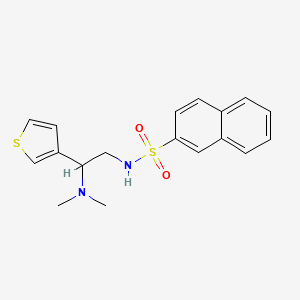
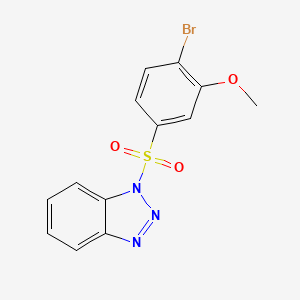
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2390010.png)
![4-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2390012.png)